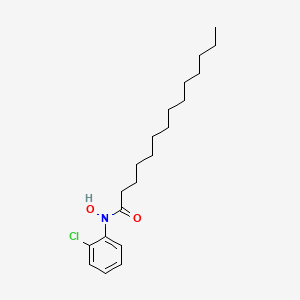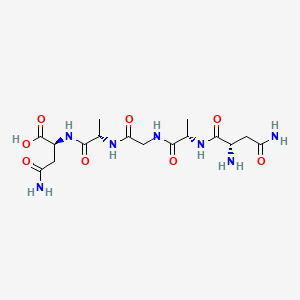
Asparaginyl-alanyl-glycyl-alanyl-asparagine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Asparaginyl-alanyl-glycyl-alanyl-asparagine is a pentapeptide composed of the amino acids asparagine, alanine, and glycine Peptides like this one are essential in various biological processes, including protein synthesis and cellular signaling
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of asparaginyl-alanyl-glycyl-alanyl-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.
Analyse Des Réactions Chimiques
Types of Reactions
Asparaginyl-alanyl-glycyl-alanyl-asparagine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes like proteases.
Oxidation: Oxidative modifications can occur at specific amino acid residues, particularly methionine and cysteine.
Deamidation: The asparagine residues can undergo deamidation to form aspartic acid.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases like trypsin or pepsin.
Oxidation: Oxidizing agents such as hydrogen peroxide or molecular oxygen.
Deamidation: Occurs under physiological conditions or can be accelerated by alkaline pH.
Major Products Formed
Hydrolysis: Shorter peptide fragments or individual amino acids.
Oxidation: Oxidized amino acid residues.
Deamidation: Conversion of asparagine to aspartic acid.
Applications De Recherche Scientifique
Asparaginyl-alanyl-glycyl-alanyl-asparagine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and stability.
Medicine: Potential therapeutic applications in drug delivery and as a biomarker for certain diseases.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques like mass spectrometry.
Mécanisme D'action
The mechanism of action of asparaginyl-alanyl-glycyl-alanyl-asparagine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate the activity of these targets, influencing various cellular pathways. For example, it may inhibit or activate enzymes involved in metabolic processes or signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycyl-asparagine: A dipeptide with similar properties but shorter chain length.
Alanyl-asparagine: Another dipeptide with comparable characteristics.
Glycyl-glutamine: Similar in structure but contains glutamine instead of asparagine.
Uniqueness
Asparaginyl-alanyl-glycyl-alanyl-asparagine is unique due to its specific sequence and the presence of multiple asparagine residues, which can influence its stability and reactivity. Its longer chain length compared to dipeptides allows for more complex interactions and applications.
Propriétés
Numéro CAS |
84619-64-7 |
|---|---|
Formule moléculaire |
C16H27N7O8 |
Poids moléculaire |
445.43 g/mol |
Nom IUPAC |
(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C16H27N7O8/c1-6(22-15(29)8(17)3-10(18)24)13(27)20-5-12(26)21-7(2)14(28)23-9(16(30)31)4-11(19)25/h6-9H,3-5,17H2,1-2H3,(H2,18,24)(H2,19,25)(H,20,27)(H,21,26)(H,22,29)(H,23,28)(H,30,31)/t6-,7-,8-,9-/m0/s1 |
Clé InChI |
UOJXREHHYNGJEK-JBDRJPRFSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)N |
SMILES canonique |
CC(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CC(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



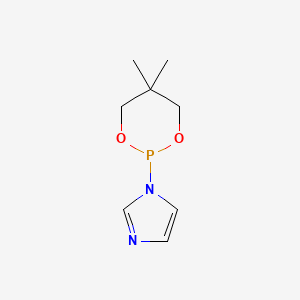
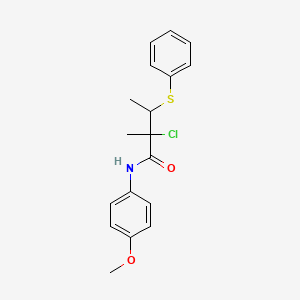

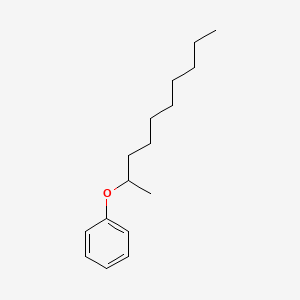
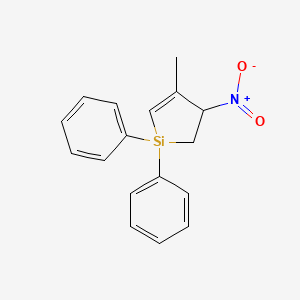
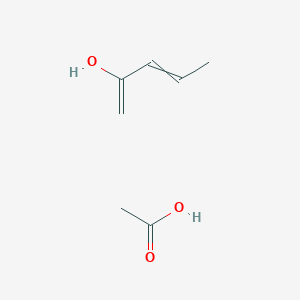
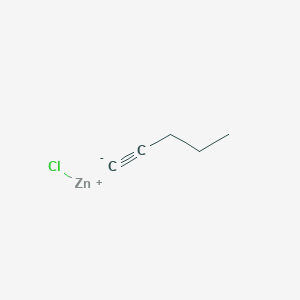
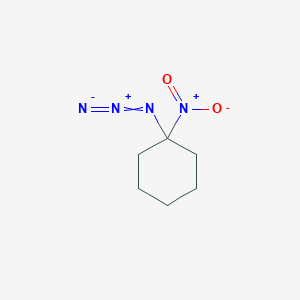

![6-(3-Iodopropyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14410934.png)
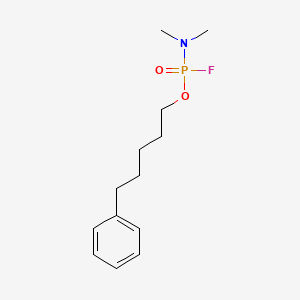
![2-methoxy-4-[(E)-2-quinolin-4-ylethenyl]phenol](/img/structure/B14410956.png)
